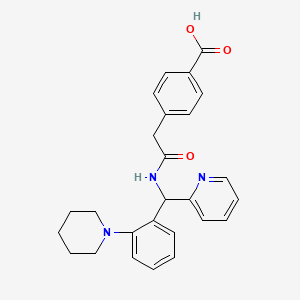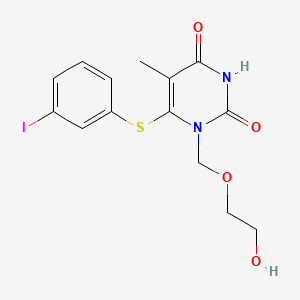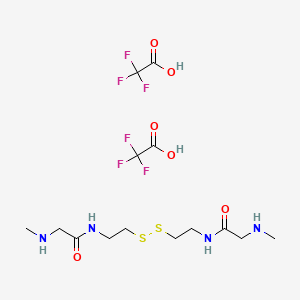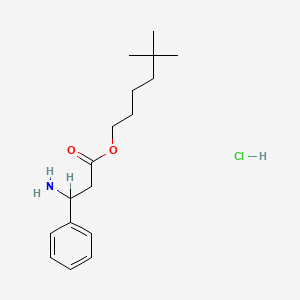
4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 2-pyridylbenzylamine This intermediate is then reacted with piperidine under controlled conditions to form the piperidino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism by which 4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid exerts its effects involves binding to specific molecular targets. The piperidine and pyridine rings allow for interactions with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridyl)benzoic acid: Lacks the piperidine ring, making it less versatile in biological applications.
2-Piperidino-benzylamine: Does not have the benzoic acid moiety, limiting its chemical reactivity.
N-(2-Pyridyl)-piperidine: Similar structure but lacks the benzoic acid group, affecting its binding properties.
Uniqueness
4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid is unique due to its combination of a piperidine ring, a pyridine ring, and a benzoic acid moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
89573-13-7 |
|---|---|
Formule moléculaire |
C26H27N3O3 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
4-[2-oxo-2-[[(2-piperidin-1-ylphenyl)-pyridin-2-ylmethyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C26H27N3O3/c30-24(18-19-11-13-20(14-12-19)26(31)32)28-25(22-9-4-5-15-27-22)21-8-2-3-10-23(21)29-16-6-1-7-17-29/h2-5,8-15,25H,1,6-7,16-18H2,(H,28,30)(H,31,32) |
Clé InChI |
BIHVQQCVIUUZEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=N3)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)






![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)




